2-Chloro-4-fluoro-3-methoxybenzamide
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Overview
Description
2-Chloro-4-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzamide core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-4-fluoro-3-methoxybenzaldehyde.
Amidation Reaction: The key step involves the conversion of the aldehyde group to an amide group.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted benzamides, carboxylic acids, and alcohols.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-methoxybenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-chloro-4-methoxybenzaldehyde and 4-chloro-2-fluoro-3-methoxybenzamide share structural similarities
Uniqueness: The presence of both chloro and fluoro substituents, along with a methoxy group, provides unique chemical properties and reactivity
Applications: While similar compounds may have overlapping applications, this compound’s specific substituent pattern makes it particularly useful in certain synthetic and biological contexts
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ORKAKWCUYIIGPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N)F |
Origin of Product |
United States |
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